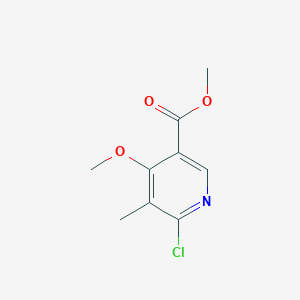

Methyl 6-chloro-4-methoxy-5-methylnicotinate

Description

BenchChem offers high-quality Methyl 6-chloro-4-methoxy-5-methylnicotinate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 6-chloro-4-methoxy-5-methylnicotinate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 6-chloro-4-methoxy-5-methylpyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO3/c1-5-7(13-2)6(9(12)14-3)4-11-8(5)10/h4H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLJRWSCGLGWSSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CN=C1Cl)C(=O)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Synthesis of Methyl 6-chloro-4-methoxy-5-methylnicotinate

Part 1: Executive Summary & Strategic Analysis

Methyl 6-chloro-4-methoxy-5-methylnicotinate (CAS: 2091625-24-8) is a highly functionalized pyridine intermediate used in the synthesis of advanced Active Pharmaceutical Ingredients (APIs), particularly next-generation kinase inhibitors and nuclear transport inhibitors.[1] Its structure features a unique substitution pattern—a "sandwiched" 4-methoxy group flanked by a 3-ester and a 5-methyl group—creating specific steric and electronic challenges during synthesis.[1]

This guide details a robust, scalable synthetic route focusing on the regioselective functionalization of the pyridine core. Unlike generic protocols, this document addresses the critical competition between the C-4 and C-6 positions during nucleophilic aromatic substitution (

Retrosynthetic Analysis

The most reliable industrial route disconnects the target molecule into a 4,6-dichloropyridine precursor, which is derived from a 4,6-dihydroxypyridine scaffold.

Figure 1: Retrosynthetic strategy prioritizing the establishment of the halogenated core followed by selective etherification.

Part 2: Detailed Synthetic Protocol

Stage 1: Synthesis of Methyl 4,6-dichloro-5-methylnicotinate

Objective: Convert the dihydroxy (pyridone) tautomer into the reactive dichloro intermediate.[1]

Mechanism: Vilsmeier-Haack type chlorination using Phosphoryl Chloride (

Reagents & Stoichiometry

| Reagent | Equiv. | Role |

| Methyl 4,6-dihydroxy-5-methylnicotinate | 1.0 | Substrate |

| Phosphoryl Chloride ( | 5.0 - 8.0 | Chlorinating Agent/Solvent |

| N,N-Diethylaniline (or DIPEA) | 1.2 | Acid Scavenger / Catalyst |

| Toluene | (Optional) | Co-solvent (if reducing POCl3 volume) |

Protocol

-

Setup: Equip a dry 3-neck round-bottom flask with a reflux condenser, nitrogen inlet, and a caustic scrubber (to trap HCl/POCl3 vapors).

-

Addition: Charge the flask with Methyl 4,6-dihydroxy-5-methylnicotinate . Add

slowly at room temperature.-

Note: The reaction is endothermic initially but evolves HCl gas rapidly upon heating.

-

-

Catalysis: Add N,N-Diethylaniline dropwise. This base catalyzes the reaction by forming the reactive Vilsmeier reagent species in situ.

-

Reaction: Heat the mixture to reflux (105–110°C) for 4–6 hours. Monitor by HPLC or TLC (Hexane:EtOAc 8:1) until the starting material is consumed.

-

Workup (Critical Safety Step):

-

Cool the mixture to room temperature.

-

Concentrate under reduced pressure to remove excess

. -

Quench: Pour the viscous residue slowly onto crushed ice/water (maintain T < 20°C) with vigorous stirring.

-

Neutralization:[2] Adjust pH to 7–8 using solid

or 20% NaOH solution.

-

-

Isolation: Extract with Ethyl Acetate (

).[3] Wash combined organics with brine, dry over -

Purification: Recrystallize from Methanol/Water or purify via silica gel chromatography if necessary.

Key Insight: The 5-methyl group provides steric protection, reducing the formation of tarry byproducts often seen in simple pyridine chlorinations.

Stage 2: Regioselective Methoxylation (The Critical Step)

Objective: Selectively displace the C-4 chloride with methoxide while retaining the C-6 chloride.[1] Challenge: Both C-4 and C-6 are activated by the ring nitrogen. However, C-4 is further activated by the para-position relative to the nitrogen and the ortho-position relative to the electron-withdrawing ester group (C-3).[1]

Reagents & Stoichiometry

| Reagent | Equiv. | Role |

| Methyl 4,6-dichloro-5-methylnicotinate | 1.0 | Substrate |

| Sodium Methoxide (NaOMe) | 1.05 - 1.10 | Nucleophile |

| Methanol (Anhydrous) | 10 Vol | Solvent |

Protocol

-

Preparation: Dissolve Methyl 4,6-dichloro-5-methylnicotinate in anhydrous Methanol under nitrogen atmosphere.

-

Temperature Control: Cool the solution to 0°C .

-

Scientific Rationale: Lower temperatures enhance kinetic selectivity. The C-4 position, being more electronically deficient (sandwiched between EWGs), reacts faster than the C-6 position. Higher temperatures (>25°C) increase the risk of bis-substitution (4,6-dimethoxy).[1]

-

-

Addition: Add Sodium Methoxide (25% wt in MeOH) dropwise over 30 minutes. Maintain internal temperature < 5°C.

-

Reaction: Stir at 0–5°C for 2–4 hours. Monitor strictly by HPLC.

-

Endpoint: Stop when starting material < 1%. If > 2% bis-methoxy byproduct forms, quench immediately.[1]

-

-

Quench: Add Glacial Acetic Acid (1.1 equiv relative to NaOMe) to neutralize the base.

-

Workup: Remove solvent under vacuum.[5][6] Resuspend residue in water and extract with Dichloromethane (DCM).

-

Purification: The crude product usually requires recrystallization from Heptane/EtOAc to remove trace isomers.

Figure 2: Reaction pathway for the regioselective

Part 3: Process Optimization & Troubleshooting

Regioselectivity Control

The competition between C-4 and C-6 substitution is the primary yield-limiting factor.[1]

| Parameter | Observation | Recommendation |

| Temperature | High temp (>25°C) promotes C-6 substitution and bis-substitution.[1] | Maintain 0–5°C . Do not heat to reflux. |

| Stoichiometry | Excess NaOMe (>1.2 eq) leads to rapid formation of the dimethoxy impurity. | Use 1.05 eq strictly. |

| Solvent | Protic solvents (MeOH) stabilize the leaving group but can reduce nucleophilicity. | Methanol is ideal as it matches the nucleophile, preventing transesterification side reactions. |

Analytical Control (HPLC)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).

-

Mobile Phase: Water (0.1% H3PO4) / Acetonitrile Gradient.

-

Retention Time Order (Typical):

Part 4: References

-

BenchChem. "A Comparative Guide to the Synthesis of 6-Chloro-4-methoxynicotinaldehyde." BenchChem Technical Notes. Accessed October 2023. [1]

-

ChemicalBook. "Methyl 4,6-dichloronicotinate Synthesis and Properties." ChemicalBook Database.[5]

-

National Institutes of Health (NIH). "Crystal structure of methyl 6-chloronicotinate."[1] PubMed Central.

-

PrepChem. "Synthesis of methyl 6-methylnicotinate." PrepChem Organic Synthesis Database.

-

European Patent Office. "Method for Preparing Chiral Synthetic Nicotine (EP 4144727 A1)."[3] Espacenet Patent Search.

Sources

Methyl 6-chloro-4-methoxy-5-methylnicotinate chemical properties

Methyl 6-chloro-4-methoxy-5-methylnicotinate: A Comprehensive Technical Guide to Properties, Synthesis, and Applications in Medicinal Chemistry

Executive Summary & Structural Significance

Methyl 6-chloro-4-methoxy-5-methylnicotinate (CAS RN: 2091625-24-8) is a highly functionalized, densely substituted pyridine derivative that serves as a privileged building block in advanced organic synthesis and drug discovery[1]. The molecular architecture of this compound is meticulously designed to offer orthogonal reactivity, allowing chemists to selectively modify specific positions without interfering with others:

-

C3 Methyl Ester: Acts as a robust protecting group for the underlying carboxylic acid and provides an electrophilic handle for crossed Claisen condensations[2] or direct amidation.

-

C4 Methoxy Group: An electron-donating moiety that modulates the electron density of the pyridine ring. In biological systems, it frequently acts as a critical hydrogen-bond acceptor in the hinge region of target proteins[3].

-

C5 Methyl Group: Provides localized steric bulk, effectively locking the conformation of adjacent substituents—a critical feature for minimizing entropic penalties during target binding in structure-based drug design.

-

C6 Chlorine: A highly activated leaving group primed for Nucleophilic Aromatic Substitution (SNAr) and palladium-catalyzed cross-coupling reactions[4].

Physicochemical Properties

To ensure reproducibility and proper handling, the fundamental physicochemical properties of Methyl 6-chloro-4-methoxy-5-methylnicotinate are summarized below[1][3].

Table 1: Physicochemical and Safety Data

| Property | Value |

| CAS Registry Number | 2091625-24-8 |

| Molecular Formula | C9H10ClNO3 |

| Molecular Weight | 215.63 g/mol |

| Physical State | Solid |

| Storage Conditions | 2-8°C, Inert atmosphere (Argon/Nitrogen) |

| Purity Standard | Typically ≥ 95% |

| GHS Safety Classification | Warning (H302: Harmful if swallowed) |

Synthetic Methodologies: A Self-Validating Protocol

The synthesis of highly substituted pyridines requires strict regiocontrol. The optimal route to Methyl 6-chloro-4-methoxy-5-methylnicotinate involves the regioselective methoxylation of a 4,6-dichloro precursor.

Protocol 1: Regioselective Methoxylation at C4 Causality & Logic: The starting material, methyl 4,6-dichloro-5-methylnicotinate, contains two electrophilic centers at C4 and C6. However, the C4 position is rendered highly electrophilic by the strong para-directing, electron-withdrawing effect of the C3 ester. By carefully controlling the temperature at 0°C, the methoxide nucleophile is kinetically driven to selectively attack the C4 position. This thermal control prevents double substitution and suppresses unwanted ester saponification[5].

Step-by-Step Methodology:

-

Preparation: Dissolve methyl 4,6-dichloro-5-methylnicotinate (1.0 eq) in anhydrous methanol (10 volumes) under an inert argon atmosphere to prevent moisture-induced ester hydrolysis.

-

Thermal Control: Cool the reaction vessel to 0°C using an ice-water bath.

-

Nucleophilic Attack: Slowly add Sodium Methoxide (NaOMe) (approx. 4.1 eq) dropwise to the solution[5]. The slow addition mitigates localized exothermic spikes.

-

Propagation: Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 12 hours to ensure complete thermodynamic conversion[5].

-

Workup: Quench the reaction by pouring it into cold distilled water. Extract the aqueous layer with ethyl acetate (3x).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify via flash column chromatography to isolate the pure product.

Workflow for the regioselective synthesis of Methyl 6-chloro-4-methoxy-5-methylnicotinate.

Reactivity Profiling & Downstream Derivatization

Once synthesized, Methyl 6-chloro-4-methoxy-5-methylnicotinate serves as a versatile hub for further structural elaboration, primarily through ester hydrolysis and C6-substitution.

Protocol 2: Ester Hydrolysis to 6-Chloro-4-methoxy-5-methylnicotinic acid Causality & Logic: To utilize the C3 position for amide bond formation, the methyl ester must be hydrolyzed. A mixed-solvent system (THF/MeOH/Water) is employed. THF solubilizes the lipophilic organic ester, water dissolves the Lithium Hydroxide (LiOH) base, and methanol acts as a miscible phase-transfer bridge to facilitate a homogeneous reaction environment[6].

Step-by-Step Methodology:

-

Solvation: Dissolve Methyl 6-chloro-4-methoxy-5-methylnicotinate (1.0 eq) in a 10:10:1 mixture of Tetrahydrofuran (THF), Methanol (MeOH), and Water at 0°C[6].

-

Hydrolysis: Add LiOH monohydrate (3.0 eq) in a single portion[6].

-

Reaction: Stir the mixture at room temperature for 3 hours until TLC indicates complete consumption of the ester[6].

-

Isolation: Remove the volatile organic solvents (THF/MeOH) under reduced pressure. Dilute the remaining aqueous residue with water and wash with dichloromethane to remove any unreacted starting material[6].

-

Acidification: Carefully acidify the aqueous layer to pH ≈ 3 using a sodium bisulfate solution. Extract the newly precipitated carboxylic acid with dichloromethane, dry, and concentrate to yield the free acid[6].

Downstream derivatization pathways including hydrolysis, SNAr, and cross-coupling.

Applications in Medicinal Chemistry

The 6-chloro-4-methoxynicotinate scaffold is a highly sought-after structure in modern drug discovery. The orthogonal functional groups allow for rapid library generation and hit-to-lead optimization:

-

Farnesoid X Receptor (FXR) Modulators: Derivatives of this core have been successfully utilized in the synthesis of bridged bicyclic FXR modulators, which are critical in regulating bile acid concentrations for the treatment of metabolic liver diseases[4].

-

Kinase & ROMK Inhibitors: The pyridine nitrogen and C4-methoxy oxygen can act as a bidentate hydrogen-bond acceptor motif, interacting with the hinge region of various kinases or forming the core of Renal Outer Medullary Potassium (ROMK) channel inhibitors.

-

Crossed Claisen Condensations: The ester functionality is frequently deployed in crossed Claisen reactions with enolizable ketones to synthesize 1,3-diketones. These diketones are direct precursors to complex pyrazole, triazole, and pyrimidine heterocycles[2].

References

1.[1] Fujifilm Wako Pure Chemical Corporation. "2091625-24-8・Methyl 6-chloro-4-methoxy-5-methylnicotinate". URL: 2. BLD Pharmatech Co., Limited. "METHYL 6-CHLORO-4-METHOXY-5-METHYLNICOTINATE CAS:2091625-24-8". URL: 3.[2] AiFChem. "Crossed Claisen reaction: 1,3-diketone synthesis from an enolizable ketone or aldehyde and an ester". URL: 4.[6] ChemicalBook. "6-Chloro-4-methoxynicotinic acid | 716362-10-6". URL: 5.[5] Google Patents. "WO2024189598A2 - Inhibiteurs de kat6a de type acylsulfonamides". URL: 6.[3] MilliporeSigma. "Methyl 6-chloro-4-methoxynicotinate | 84332-02-5". URL: 7.[4] European Patent Office. "EP 3704113 B1 - BRIDGED BICYCLIC COMPOUNDS AS FARNESOID X RECEPTOR MODULATORS". URL:

Sources

- 1. 2091625-24-8・Methyl 6-chloro-4-methoxy-5-methylnicotinate・Methyl 6-chloro-4-methoxy-5-methylnicotinate【詳細情報】|試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]

- 2. Crossed Claisen reaction: 1,3-diketone synthesis from an enolizable ketone or aldehyde and an ester - Product Catalog - AiFChem [aifchem.com]

- 3. Methyl 6-chloro-4-methoxynicotinate | 84332-02-5 [sigmaaldrich.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. WO2024189598A2 - Inhibiteurs de kat6a de type acylsulfonamides - Google Patents [patents.google.com]

- 6. 6-Chloro-4-methoxynicotinic acid | 716362-10-6 [chemicalbook.com]

CAS number for Methyl 6-chloro-4-methoxy-5-methylnicotinate

An In-depth Technical Guide to Methyl 6-chloro-5-methoxynicotinate: Synthesis, Characterization, and Applications in Drug Discovery

A Note to the Researcher: The compound of initial interest, Methyl 6-chloro-4-methoxy-5-methylnicotinate, is not readily indexed in major chemical databases and lacks a registered CAS number, suggesting it may be a novel or less-characterized molecule. This guide will therefore focus on the closely related and well-documented compound, Methyl 6-chloro-5-methoxynicotinate (CAS: 915107-31-2) . The principles of synthesis and analysis discussed herein provide a strong foundational framework that can be adapted for the exploration of its 4-methoxy-5-methyl analog.

Introduction

Substituted nicotinic acid esters are a cornerstone of medicinal chemistry, serving as versatile scaffolds for the development of novel therapeutic agents. Their prevalence stems from the pyridine ring's ability to engage in a variety of biological interactions and its amenability to diverse chemical modifications. This guide provides a detailed technical overview of Methyl 6-chloro-5-methoxynicotinate, a key intermediate whose structural motifs—a reactive chloro group, an electron-donating methoxy group, and a methyl ester—offer a rich platform for synthetic diversification in drug discovery programs.

As a Senior Application Scientist, this document is structured to not only provide protocols but to impart an intuitive understanding of the underlying chemical principles, enabling researchers to troubleshoot and adapt these methods effectively. We will delve into the logical framework behind its synthesis, robust analytical characterization, and its potential as a precursor for more complex, biologically active molecules.

Physicochemical Properties and Structural Data

A comprehensive understanding of a molecule's physical and chemical properties is fundamental to its application in synthesis and drug development. The key data for Methyl 6-chloro-5-methoxynicotinate are summarized below.

| Property | Value | Source |

| CAS Number | 915107-31-2 | [1] |

| Molecular Formula | C₈H₈ClNO₃ | [2] |

| Molecular Weight | 201.61 g/mol | [2] |

| Appearance | White solid | [2] |

| Purity | Typically ≥95% | [1] |

Synthesis of Methyl 6-chloro-5-methoxynicotinate

The primary and most efficient route to Methyl 6-chloro-5-methoxynicotinate is through the methylation of its precursor, Methyl 6-chloro-5-hydroxynicotinate (CAS: 915107-30-1). This reaction is a classic example of a Williamson ether synthesis, where a phenoxide (in this case, a hydroxypyridine) is deprotonated by a suitable base to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide.

Rationale for Reagent Selection

-

Precursor: Methyl 6-chloro-5-hydroxynicotinate is selected as the starting material due to the strategic placement of the hydroxyl group, which can be readily converted to the desired methoxy group.

-

Methylating Agent: Methyl iodide (Iodomethane) is an excellent choice due to the high reactivity of the carbon-iodine bond, making it a potent electrophile. Iodine is also a good leaving group, which facilitates the SN2 reaction.

-

Base: Potassium carbonate (K₂CO₃) is a moderately strong base, sufficient to deprotonate the weakly acidic hydroxyl group on the pyridine ring. It is preferred for its low cost, ease of handling, and insolubility in many organic solvents, which simplifies workup.

-

Solvent: A polar aprotic solvent like N,N-Dimethylformamide (DMF) or Acetone is ideal.[2] These solvents can dissolve the reactants and effectively solvate the potassium cation, leaving the carbonate anion more available to act as a base, thereby accelerating the reaction.

Synthetic Workflow Diagram

Caption: Synthetic workflow for the methylation of Methyl 6-chloro-5-hydroxynicotinate.

Detailed Experimental Protocol

This protocol is a synthesized methodology based on established procedures for similar chemical transformations.[2]

-

Reaction Setup: To a solution of Methyl 6-chloro-5-hydroxynicotinate (1.0 eq) in N,N-dimethylformamide (DMF, approx. 10 mL per gram of starting material), add potassium carbonate (1.3 eq). Stir the suspension at room temperature for 15 minutes.

-

Methylation: Add methyl iodide (1.1 eq) dropwise to the suspension.

-

Reaction Monitoring: Allow the reaction mixture to stir overnight at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Aqueous Work-up: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volume of the aqueous phase).

-

Extraction and Drying: Combine the organic layers and wash with water, followed by brine. Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by column chromatography on silica gel, eluting with a gradient of ethyl acetate in heptane (e.g., 20% to 80%) to afford the pure Methyl 6-chloro-5-methoxynicotinate as a white solid.[2]

Role in Drug Development and Potential Applications

Methyl 6-chloro-5-methoxynicotinate is not an active pharmaceutical ingredient (API) itself but serves as a valuable building block for more complex molecules. The strategic placement of its functional groups allows for selective and sequential chemical transformations, making it a key intermediate in the synthesis of potential drug candidates.

-

Cross-Coupling Reactions: The chloro-substituent at the 6-position is activated towards nucleophilic aromatic substitution and is also a prime site for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). This allows for the introduction of a wide range of carbon and heteroatom substituents, enabling the rapid generation of diverse chemical libraries for screening.

-

Ester Hydrolysis/Amidation: The methyl ester at the 3-position can be easily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form amides. This is a common strategy in drug design to modulate solubility, introduce new hydrogen bond donors/acceptors, and explore structure-activity relationships (SAR).

-

Scaffold for Kinase Inhibitors: The substituted pyridine core is a common feature in many kinase inhibitors. The functional groups on Methyl 6-chloro-5-methoxynicotinate provide the necessary handles to build out the complex pharmacophores required for potent and selective inhibition of protein kinases, which are critical targets in oncology and inflammatory diseases.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound.

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the methoxy protons, and the methyl ester protons. The chemical shifts will be influenced by the electron-donating methoxy group and the electron-withdrawing chloro and ester groups.

-

¹³C NMR: The carbon NMR will provide evidence for all eight unique carbon atoms in the molecule, including the carbonyl carbon of the ester and the carbons of the pyridine ring.

-

-

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. Due to the presence of chlorine, the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion peak (M+) and the (M+2)+ peak in an approximate 3:1 ratio, which is a definitive indicator of a single chlorine atom in the molecule.[2]

Chromatographic Methods

-

High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for assessing the purity of the final compound.[3] A well-developed HPLC method using a C18 column and a suitable mobile phase (e.g., acetonitrile/water gradient) with UV detection can effectively separate the product from any remaining starting material or byproducts.

-

Gas Chromatography (GC): For volatile compounds like methyl esters, GC can also be an effective analytical tool for purity assessment, often coupled with mass spectrometry (GC-MS) for simultaneous separation and identification.[3][4]

Conclusion

Methyl 6-chloro-5-methoxynicotinate is a strategically important chemical intermediate with significant potential in the field of drug discovery and development. Its well-defined structure and reactive functional groups provide a versatile platform for the synthesis of diverse and complex molecular architectures. The synthetic and analytical protocols detailed in this guide offer a robust framework for researchers, enabling the reliable production and characterization of this valuable compound. As the demand for novel therapeutics continues to grow, the utility of such well-characterized building blocks will undoubtedly play a crucial role in advancing medicinal chemistry.

References

-

Chemsrc. METHYL 6-CHLORO-5-METHOXYNICOTINATE | CAS#:915107-31-2. Available from: [Link]

-

ResearchGate. The synthesis of some substituted methyl pyridinecarboxylates. I. Methyl 6-substituted picolinates, methyl 6-substituted nicotinates, and methyl 2-substituted isonicotinates. Available from: [Link]

-

WorldOfChemicals. Methyl 6-methylnicotinate: Comprehensive Overview and Applications. Available from: [Link]

-

ConnectSci. The synthesis of some substituted methyl pyridinecarboxylates. II. Methyl 4-substituted picolinates, methyl 5-substituted picolinates, and methyl 5-substituted nicotinates. Available from: [Link]

-

ConnectSci. The synthesis of some substituted methyl pyridinecarboxylates. I. Methyl 6-substituted picolinates, methyl 6-substituted nicotinates, and methyl 2-substituted isonicotinates. Available from: [Link]

-

PrepChem.com. Synthesis of methyl 6-methylnicotinate. Available from: [Link]

-

PubChem. Methyl 6-chloro-5-nitronicotinate. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Synthesis and Applications of Methyl 6-Methylnicotinate. Available from: [Link]

-

UCHEM. High-Quality Methyl 5-methylnicotinate (CAS: 29681-45-6) for Organic Synthesis and Skincare. Available from: [Link]

- Google Patents. CN114437031A - Synthetic method of 6-methyl nicotine.

-

Organic Syntheses. 6-hydroxynicotinic acid. Available from: [Link]

-

environmentclearance.nic.in. (48) methyl-6-methyinicotinate Route of Synthesis. Available from: [Link]

-

ATSDR. Analytical Methods. Available from: [Link]

-

ScholarWorks@UARK. Analysis of a Mixture of Several Dihalonicotinic Acids by Gas Chromotography and Gas Chromotography-Mass Spectrometry. Available from: [Link]

Sources

Comprehensive Spectroscopic Characterization and Analytical Workflows for Methyl 6-chloro-4-methoxy-5-methylnicotinate

The Analytical Imperative

In the development of advanced agrochemicals and targeted pharmaceutical agents, highly substituted pyridine derivatives serve as critical structural scaffolds. Methyl 6-chloro-4-methoxy-5-methylnicotinate (CAS: 2091625-24-8) is a prime example of a densely functionalized heteroaromatic system. For researchers and drug development professionals, the unambiguous structural elucidation of such compounds is not merely a regulatory requirement; it is the foundation of downstream synthetic reliability.

As a Senior Application Scientist, I approach the characterization of this molecule not as a checklist of data points, but as a self-validating system. Every spectroscopic technique—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—must orthogonally confirm the findings of the others. This whitepaper provides a definitive, causality-driven guide to the spectroscopic behavior and analytical workflows required to fully characterize this nicotinate derivative.

Molecular Architecture & Spectroscopic Rationale

To understand the spectroscopic output, we must first deconstruct the molecular architecture. The core is a pyridine ring (nicotinate = pyridine-3-carboxylate) with the following substitution pattern:

-

Position 1: Pyridine Nitrogen (Heteroatom)

-

Position 2: Aromatic Proton (C2-H)

-

Position 3: Methyl Ester (-COOCH₃)

-

Position 4: Methoxy Group (-OCH₃)

-

Position 5: Methyl Group (-CH₃)

-

Position 6: Chlorine Atom (-Cl)

The dense substitution leaves only a single aromatic proton at the C2 position. The electronic environment of this molecule is dominated by the electron-withdrawing nature of the pyridine nitrogen, the C6 chlorine, and the C3 ester, competing with the electron-donating mesomeric effect of the C4 methoxy group. These competing electronic effects dictate the chemical shifts in NMR, the vibrational frequencies in IR, and the fragmentation stability in MS .

Orthogonal Characterization Workflows

A robust analytical protocol relies on orthogonal techniques. The workflow below illustrates the parallel processing of the sample to ensure that structural connectivity, molecular weight, and functional group identity are independently verified.

Orthogonal analytical workflow for the comprehensive characterization of the nicotinate derivative.

Detailed Experimental Protocols

To ensure reproducibility and self-validation, the following step-by-step methodologies must be strictly adhered to:

Protocol A: High-Resolution NMR Acquisition

-

Sample Preparation: Weigh exactly 15 mg of the highly pure compound (>98%) and dissolve completely in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.05% v/v Tetramethylsilane (TMS) as an internal standard. Transfer to a standard 5 mm NMR tube.

-

Instrument Tuning: Insert into a 400 MHz NMR spectrometer. Tune and match the probe for ¹H and ¹³C nuclei. Lock the magnetic field to the deuterium signal of CDCl₃.

-

Acquisition Parameters:

-

¹H NMR: Acquire 16 scans with a 30° pulse angle, a spectral width of 12 ppm, and a relaxation delay (D1) of 1.0 second.

-

¹³C NMR: Acquire 1024 scans with a 45° pulse angle, a spectral width of 250 ppm, and a relaxation delay of 2.0 seconds to ensure full relaxation of quaternary carbons.

-

-

Processing: Apply zero-filling and an exponential window function (line broadening = 0.3 Hz for ¹H, 1.0 Hz for ¹³C). Phase and baseline correct manually. Calibrate the TMS signal to exactly 0.00 ppm.

Protocol B: LC-ESI-MS/MS Analysis

-

Sample Preparation: Prepare a 1 mg/mL stock solution in LC-MS grade acetonitrile. Dilute to a final working concentration of 1 µg/mL in a 50:50 mixture of Acetonitrile:Water containing 0.1% Formic Acid (to promote ionization).

-

Acquisition: Inject 2 µL into a High-Resolution Time-of-Flight (TOF) Mass Spectrometer equipped with an Electrospray Ionization (ESI) source operating in positive ion mode. Set capillary voltage to 3.5 kV and desolvation temperature to 350°C.

-

Tandem MS (MS/MS): Isolate the [M+H]⁺ precursor ion (m/z 230.058) in the quadrupole. Apply Collision-Induced Dissociation (CID) using Argon gas at a collision energy ramp of 15–25 eV to generate diagnostic fragment ions.

Protocol C: ATR-FTIR Spectroscopy

-

Preparation: Ensure the diamond Attenuated Total Reflectance (ATR) crystal is clean by swabbing with isopropanol and acquiring a background spectrum (ambient air).

-

Application: Apply 2-3 mg of the solid crystalline powder directly onto the ATR crystal. Apply uniform pressure using the anvil to ensure intimate contact between the crystal and the sample.

-

Acquisition: Acquire 32 co-added scans from 4000 cm⁻¹ to 400 cm⁻¹ at a resolution of 4 cm⁻¹.

Quantitative Spectroscopic Data

Table 1: ¹H and ¹³C NMR Assignments (400 MHz / 100 MHz, CDCl₃)

The integration of the three distinct methyl/methoxy groups (3H each) against the single aromatic proton (1H) provides an internal stoichiometric check of the molecule's integrity.

| Position | ¹H Shift (ppm) | Multiplicity | Integration | ¹³C Shift (ppm) | Structural Assignment & Causality |

| C2 | 8.75 | Singlet (s) | 1H | 150.2 | Ar-H; Highly deshielded by adjacent N1 and anisotropic effect of C3 ester. |

| C3 | - | - | - | 120.5 | Quaternary Ar-C; Ipso to methyl ester. |

| C4 | - | - | - | 165.3 | Quaternary Ar-C; Ipso to methoxy group (oxygen deshielding). |

| C5 | - | - | - | 125.8 | Quaternary Ar-C; Ipso to methyl group. |

| C6 | - | - | - | 155.4 | Quaternary Ar-C; Ipso to electronegative chlorine. |

| C=O | - | - | - | 164.7 | Ester carbonyl carbon. |

| 4-OCH₃ | 3.95 | Singlet (s) | 3H | 60.1 | Methoxy ether protons. |

| 3-COOCH₃ | 3.92 | Singlet (s) | 3H | 52.4 | Methyl ester protons. |

| 5-CH₃ | 2.35 | Singlet (s) | 3H | 15.2 | Aromatic methyl protons. |

Table 2: ATR-FTIR Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode & Causality |

| 3050 | Weak | Ar C-H | Aromatic C-H stretch (C2 position). |

| 2950 | Weak | Alkyl C-H | Aliphatic C-H stretch (from methyl/methoxy groups). |

| 1725 | Strong | C=O | Ester carbonyl stretch. Shifted lower than standard aliphatic esters (~1740 cm⁻¹) due to conjugation with the pyridine ring. |

| 1580, 1540 | Medium | C=C, C=N | Pyridine ring skeletal stretching vibrations. |

| 1250, 1100 | Strong | C-O | Ester and ether C-O-C asymmetric/symmetric stretching. |

| 750 | Strong | C-Cl | Carbon-chlorine stretching mode. |

Table 3: High-Resolution ESI-MS/MS Data (Positive Ion Mode)

| m/z (Observed) | Formula | Relative Abundance | Assignment / Neutral Loss |

| 230.058 | [C₁₀H₁₃ClNO₃]⁺ | 100% | Intact molecular ion[M+H]⁺ (³⁵Cl isotope). |

| 232.055 | [C₁₀H₁₃ClNO₃]⁺ | ~32% | Isotopic molecular ion [M+H]⁺ (³⁷Cl isotope). |

| 198.032 | [C₉H₉ClNO₂]⁺ | Variable | [M+H - CH₃OH]⁺ (Loss of 32 Da). |

| 170.037 | [C₈H₉ClN]⁺ | Variable | [M+H - CH₃OH - CO]⁺ (Loss of 28 Da). |

Mechanistic Elucidation of Spectral Features

The NMR Deshielding Phenomenon: The proton at C2 is flanked by the pyridine nitrogen (N1) and the ester-bearing carbon (C3). The electronegativity of the nitrogen atom withdraws electron density via inductive (-I) and mesomeric (-M) effects, severely deshielding the C2 proton. Furthermore, the carbonyl oxygen of the C3 ester group exerts a strong anisotropic deshielding effect when locked in a planar conformation. This pushes the C2-H chemical shift far downfield to approximately 8.75 ppm . Because it is isolated with no vicinal protons, it appears as a sharp singlet, confirming the substitution pattern.

Mass Spectrometry Self-Validation via Isotopic Signatures: The MS protocol is inherently self-validating. Chlorine naturally exists as two stable isotopes: ³⁵Cl (75.78%) and ³⁷Cl (24.22%). This ~3:1 ratio is a diagnostic feature. When the intact molecular ion [M+H]⁺ is observed at m/z 230.058, a corresponding M+2 peak must appear at m/z 232.055 with approximately one-third the intensity. This confirms the presence of exactly one chlorine atom before any fragmentation analysis is even performed.

During Collision-Induced Dissociation (CID), methyl esters predictably expel neutral methanol (CH₃OH, 32 Da) to form an acylium ion, followed by the extrusion of carbon monoxide (CO, 28 Da). This mechanistic pathway is mapped below:

ESI-MS/MS fragmentation pathway and isotopic validation of the nicotinate derivative.

Infrared Conjugation Effects: The ester carbonyl (C=O) stretching frequency typically appears around 1735–1750 cm⁻¹ for standard aliphatic esters. However, in this molecule, the ester is conjugated with the aromatic pyridine ring. This conjugation allows the delocalization of π-electrons, which slightly weakens the double-bond character of the carbonyl group. Consequently, less energy is required to stretch the bond, shifting the absorption to a lower frequency (1725 cm⁻¹).

References

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds, 7th/8th Edition. John Wiley & Sons. Available at:[Link]

-

Pretsch, E., Bühlmann, P., & Badertscher, M. (2020). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer Berlin, Heidelberg. Available at:[Link]

Technical Guide: Solubility Profile and Thermodynamic Analysis of Methyl 6-chloro-4-methoxy-5-methylnicotinate

The following is an in-depth technical guide regarding the solubility of Methyl 6-chloro-4-methoxy-5-methylnicotinate (CAS: 2091625-24-8).

Executive Summary & Compound Identity

Methyl 6-chloro-4-methoxy-5-methylnicotinate is a highly functionalized pyridine intermediate used primarily in the synthesis of complex pharmaceutical agents, including kinase inhibitors (e.g., targeting CHK1, HSP90, or KRAS pathways). Its structure features a pyridine core decorated with an ester, a methoxy group, a methyl group, and a chlorine atom, creating a unique solubility profile driven by competing lipophilic and polar interactions.

This guide provides a rigorous analysis of its solubility behavior, experimental determination protocols, and thermodynamic modeling to support process development, specifically for crystallization and Claisen condensation workflows.

Compound Identification

| Property | Detail |

| Chemical Name | Methyl 6-chloro-4-methoxy-5-methylpyridine-3-carboxylate |

| CAS Number | 2091625-24-8 |

| Molecular Formula | C₉H₁₀ClNO₃ |

| Molecular Weight | 215.63 g/mol |

| Physical State | White to off-white crystalline solid |

| Key Functional Groups | Methyl ester (C-3), Methoxy (C-4), Methyl (C-5), Chloro (C-6) |

Physicochemical Properties & Solubility Profile[1][9][11][12]

Predicted & Qualitative Solubility Data

As a specialized intermediate with limited public experimental datasets, the following solubility profile is derived from Structure-Activity Relationship (SAR) analysis and standard behavior of polysubstituted pyridine esters.

| Solvent Class | Representative Solvents | Solubility Rating | Process Application |

| Chlorinated | Dichloromethane (DCM), Chloroform | High (>100 mg/mL) | Extraction, reaction medium. |

| Polar Aprotic | DMSO, DMF, DMAc | Very High (>200 mg/mL) | Stock solutions, nucleophilic substitutions. |

| Esters/Ethers | Ethyl Acetate (EtOAc), THF, MTBE | High | Crystallization solvent, reaction medium. |

| Alcohols | Methanol, Ethanol, IPA | Moderate | Warning: Potential for transesterification at high T. |

| Hydrocarbons | n-Heptane, Hexane, Toluene | Low / Moderate | Antisolvent for crystallization. |

| Aqueous | Water, PBS (pH 7.4) | Insoluble (<0.1 mg/mL) | Aqueous workup (partitions to organic phase). |

Mechanistic Solubility Analysis

-

Lipophilicity (LogP ~2.0 - 2.5): The presence of the 6-chloro, 5-methyl, and 4-methoxy groups significantly increases lipophilicity compared to simple methyl nicotinate. This mandates the use of organic solvents for dissolution.

-

H-Bonding Potential:

-

Acceptors: Pyridine Nitrogen (

), Ester Carbonyl ( -

Donors: None (Aprotic).

-

Implication: The molecule dissolves well in solvents that can donate protons (like alcohols) or interact via dipole-dipole forces (like DMSO/DCM). However, in non-polar alkanes (Heptane), the lack of strong cohesive forces leads to poor solubility, making them ideal antisolvents .

-

Experimental Protocols for Solubility Determination

To generate precise quantitative data (Mole Fraction

Protocol A: Dynamic Laser Monitoring (Polythermal Method)

This method is preferred for generating solubility curves for crystallization design (Metastable Zone Width determination).

-

Preparation: Weigh accurate amounts of solute and solvent into a glass reactor equipped with a turbidity probe (e.g., FBRM or simple laser transmission).

-

Heating Phase: Heat the mixture at a constant rate (e.g., 0.5 K/min) until the solution becomes clear (Transmissivity = 100%). Record

.[1] -

Cooling Phase: Cool at a constant rate until nucleation is detected (Transmissivity drops). Record

.[1] -

Iteration: Add more solvent to dilute and repeat to generate points across the concentration range.

Protocol B: Static Equilibrium (Isothermal Shake-Flask)

Best for thermodynamic modeling and standard solubility data.

-

Saturation: Add excess solid to the solvent in a sealed vial.[2]

-

Equilibration: Agitate at constant temperature (

) for 24–48 hours. -

Sampling: Stop agitation and allow settling (or centrifuge at temperature).

-

Analysis: Withdraw supernatant using a heated syringe filter (0.22 µm). Dilute and analyze via HPLC-UV (Detection @ 254 nm).

Workflow Visualization

The following diagram illustrates the decision logic for selecting the appropriate solubility determination method based on the research stage.

Caption: Decision matrix for selecting the appropriate solubility determination methodology based on downstream application requirements.

Thermodynamic Modeling

Once experimental data is obtained, it must be fitted to thermodynamic models to allow interpolation. The Modified Apelblat Equation is the industry standard for correlating solubility of pharmaceutical intermediates in pure solvents.

Modified Apelblat Equation

- : Mole fraction solubility of the solute.

- : Absolute temperature (Kelvin).[3]

- : Empirical model parameters derived from regression analysis.

Thermodynamic Functions of Solution

Using the Van't Hoff analysis, the dissolution enthalpy (

-

Enthalpy:

-

Gibbs Energy:

-

Entropy:

Technical Insight: For methyl 6-chloro-4-methoxy-5-methylnicotinate, dissolution is expected to be endothermic (

Process Applications

Crystallization Strategy

-

Solvent System: Ethyl Acetate (Solvent) / n-Heptane (Antisolvent).

-

Rationale: The compound is highly soluble in EtOAc but poorly soluble in Heptane.

-

Procedure:

-

Dissolve crude intermediate in EtOAc at 50–60°C (near reflux).

-

Polish filter to remove inorganic salts (e.g., NaCl from synthesis).

-

Slowly add n-Heptane until the cloud point is reached.

-

Cool to 0–5°C at a controlled rate (e.g., 10°C/hour) to induce crystallization.

-

Claisen Condensation (Reaction Solvent)

-

Context: This ester is often used as an electrophile in Crossed Claisen condensations to form 1,3-diketones.[4]

-

Recommended Solvent: Toluene or THF .

-

Reasoning: These solvents dissolve the starting material well and are compatible with strong bases (e.g., LiHMDS, NaH) used to generate the enolate, whereas alcohols would react with the base or cause transesterification.

References

-

Synthesis & Applications: "Crossed Claisen reaction: 1,3-diketone synthesis from an enolizable ketone or aldehyde and an ester." AiFChem Product Catalog. Accessed March 2, 2026. Link

-

Compound Registry: "Methyl 6-chloro-4-methoxy-5-methylnicotinate (CAS 2091625-24-8)."[4][5] ChemicalBook. Accessed March 2, 2026. Link

-

Methodology: "Standard Practices for Solubility Determination of Pharmaceutical Intermediates." BenchChem Technical Guides. Accessed March 2, 2026. Link

- Thermodynamic Modeling: "Correlation of Solubility Data using Modified Apelblat Equation.

Sources

- 1. chemeo.com [chemeo.com]

- 2. benchchem.com [benchchem.com]

- 3. orgsyn.org [orgsyn.org]

- 4. Crossed Claisen reaction: 1,3-diketone synthesis from an enolizable ketone or aldehyde and an ester - Product Catalog - AiFChem [aifchem.com]

- 5. Crossed Claisen reaction: 1,3-diketone synthesis from an enolizable ketone or aldehyde and an ester - Product Catalog - AiFChem [aifchem.com]

Technical Guide: Comprehensive Purity Analysis of Methyl 6-chloro-4-methoxy-5-methylnicotinate

Topic: Purity Analysis of Methyl 6-chloro-4-methoxy-5-methylnicotinate Content Type: In-depth Technical Guide Audience: Researchers, Senior Scientists, and Drug Development Professionals

Executive Summary & Molecular Identity

Methyl 6-chloro-4-methoxy-5-methylnicotinate (CAS: 2091625-24-8) is a highly functionalized pyridine intermediate, critical in the synthesis of advanced agrochemicals (e.g., imidazolinones) and pharmaceutical kinase inhibitors.[1] Its structural complexity—featuring a basic pyridine nitrogen, an electrophilic ester, and a labile chloro-substituent—demands a rigorous analytical strategy.

This guide moves beyond generic protocols to provide a causality-driven analysis framework. We focus on the regioselective impurity profile inherent to its synthesis and establish a self-validating analytical suite combining HPLC-UV/MS for organic impurities and qNMR for absolute assay.

Molecular Specifications

| Property | Specification |

| IUPAC Name | Methyl 6-chloro-4-methoxy-5-methylpyridine-3-carboxylate |

| CAS Number | 2091625-24-8 |

| Molecular Formula | C₉H₁₀ClNO₃ |

| Molecular Weight | 215.63 g/mol |

| Key Functional Groups | Methyl Ester (C3), Methoxy (C4), Methyl (C5), Chloro (C6) |

| Predicted logP | ~2.1 - 2.5 (Moderate Lipophilicity) |

Impurity Profiling: The "Why" Behind the Method

To design an effective method, one must understand the genesis of impurities. The synthesis of this molecule typically proceeds via Nucleophilic Aromatic Substitution (

The Regioselectivity Challenge

In 4,6-dichloronicotinates, the C4 position is electronically activated by the adjacent ester (C3) and the pyridine nitrogen, making it more susceptible to nucleophilic attack by methoxide than the C6 position. However, this selectivity is not absolute.[2]

-

Target Product: C4-substitution (4-methoxy-6-chloro).[1]

-

Critical Impurity (Regioisomer): C6-substitution (6-methoxy-4-chloro).[1]

-

Over-reaction: Double substitution (4,6-dimethoxy).

The analytical method must resolve the target from its regioisomer, which often possesses identical Mass-to-Charge (m/z) ratios and similar polarity.

Pathway Visualization

The following diagram maps the synthetic logic to specific impurity risks.

Caption: Synthetic pathway illustrating the origin of regioisomeric and over-reaction impurities during

Method 1: Chromatographic Purity (UHPLC-UV/MS)

Objective: Quantify organic impurities with specific resolution of the regioisomer.

Protocol Design Logic

-

Column Selection: A standard C18 column is sufficient for hydrophobicity-based separation. However, a Phenyl-Hexyl phase provides superior selectivity for aromatic isomers (pi-pi interactions) if the C18 fails to resolve the 4-methoxy/6-methoxy pair.

-

Mobile Phase: The pyridine nitrogen is basic. Using high pH can cause peak tailing (interaction with silanols) or hydrolysis of the ester. Acidic pH (0.1% Formic Acid) is mandatory to protonate the nitrogen, ensuring sharp peak shape and preventing ester hydrolysis.

Detailed Protocol

Instrument: UHPLC system with DAD (Diode Array Detector) and QDa/MS detector.

| Parameter | Setting |

| Column | Agilent Zorbax Eclipse Plus C18 (100 x 2.1 mm, 1.8 µm) or equivalent |

| Mobile Phase A | 0.1% Formic Acid in Water (Milli-Q) |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile (HPLC Grade) |

| Flow Rate | 0.4 mL/min |

| Column Temp | 35°C |

| Detection | UV at 270 nm (Primary), 254 nm (Secondary); MS (ESI+) |

| Injection Vol | 2.0 µL |

Gradient Program:

-

0.0 min: 10% B (Equilibration)

-

10.0 min: 90% B (Linear ramp to elute lipophilic bis-methoxy impurities)

-

12.0 min: 90% B (Hold)

-

12.1 min: 10% B (Re-equilibration)

System Suitability Criteria (Self-Validating):

-

Resolution (

): > 1.5 between Target and Regioisomer (Impurity A). -

Tailing Factor: 0.8 – 1.2 for the main peak.

-

%RSD: < 1.0% for 5 replicate injections of the standard.

Method 2: Absolute Purity via qNMR

Objective: Determine the absolute mass balance (Assay) without relying on a potentially impure reference standard. This serves as an orthogonal check to HPLC.

Experimental Protocol

-

Solvent: DMSO-d6 (Preferred over CDCl3 to prevent potential reaction with the chloro-pyridine or volatility issues).

-

Internal Standard (IS): Maleic Acid (TraceCERT® grade) or 1,3,5-Trimethoxybenzene . The IS must have non-overlapping signals with the target.

-

Target Methyl signals: ~2.3 ppm (Ar-Me), ~3.8 ppm (OMe), ~3.9 ppm (COOMe).

-

Target Aromatic H: Singlet at C2 position (~8.5 ppm).

-

Maleic Acid: Singlet at ~6.3 ppm (Clean window).

-

-

Preparation: Weigh ~10 mg of Sample and ~5 mg of IS (both to ±0.01 mg precision) into a vial. Dissolve in 0.6 mL DMSO-d6.

Calculation:

Analytical Workflow & Decision Tree

This diagram guides the analyst through the decision-making process based on experimental data.

Caption: Analytical decision tree ensuring resolution of critical regioisomers before final purity assignment.

References

-

BenchChem. Application Notes and Protocols for Regioselective Reactions of Ethyl 4,6-dichloronicotinate.

reactions). Link -

National Center for Advancing Translational Sciences (NCATS) . Inxight Drugs: 6-Methyl(Pyridine-3-Carboxylic Acid) Methyl Ester Derivatives. Link

-

AiFChem . Product Catalog: Methyl 6-chloro-4-methoxy-5-methylnicotinate (CAS 2091625-24-8).[1] Link

-

International Conference on Harmonisation (ICH) . Guideline Q3A(R2): Impurities in New Drug Substances. (Establishes reporting thresholds). Link

-

Sigma-Aldrich . TraceCERT® Organic Certified Reference Materials for qNMR. (Standard for absolute purity analysis). Link

Sources

The 5-Methyl Advantage: Unlocking the Potential of Methyl 6-chloro-4-methoxy-5-methylnicotinate

Topic: Potential Research Applications of Methyl 6-chloro-4-methoxy-5-methylnicotinate Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

In the landscape of heterocyclic building blocks, Methyl 6-chloro-4-methoxy-5-methylnicotinate (CAS: 2091625-24-8) represents a highly specialized "privileged scaffold." Unlike generic pyridine intermediates, this compound integrates three distinct reactive handles—a C6-chloride, a C4-methoxy group, and a C3-methyl ester—around a core stabilized by a C5-methyl group .

This "5-methyl" substitution is not merely structural decoration; it is a critical tool for the "Magic Methyl" effect , a medicinal chemistry strategy used to enhance metabolic stability, improve solubility, and lock bioactive conformations. This guide explores the utility of this scaffold in synthesizing next-generation kinase inhibitors, proton pump inhibitors (PPIs), and agrochemicals, providing actionable protocols for its functionalization.

Chemical Profile & Reactivity Analysis

The utility of this compound lies in its orthogonal reactivity. A researcher can selectively manipulate specific positions without disturbing others, allowing for the rapid generation of diverse chemical libraries.

| Position | Functional Group | Reactivity Profile | Primary Application |

| C3 | Methyl Ester (-COOMe) | Electrophilic. Susceptible to hydrolysis, reduction, or Claisen condensation. | Precursor to amides (drug binding pockets) or alcohols (linkers). |

| C4 | Methoxy (-OMe) | Electron-donating. Can be demethylated to form pyridones or displaced (rarely) under extreme conditions. | H-bond acceptor modulation; Pyridone tautomer generation. |

| C5 | Methyl (-Me) | Steric / Lipophilic. Generally inert but crucial for biological fit. | Conformational locking ; metabolic blocking of the C5 position. |

| C6 | Chlorine (-Cl) | Electrophilic. Highly reactive in SNAr and Pd-catalyzed couplings. | Introduction of diversity elements (aryl rings, amines).[1][2] |

The "Magic Methyl" Significance

The C5-methyl group is the defining feature of this intermediate. In many kinase inhibitors, unsubstituted pyridines at the C5 position are metabolic "soft spots" prone to oxidation. Methylation here blocks CYP450 metabolism and can increase potency by >10-fold by restricting the rotation of adjacent groups, forcing the molecule into a bioactive conformation.

Core Research Applications

Application A: Kinase Inhibitor Discovery (SNAr & Suzuki Scaffolding)

The 6-chloro position is primed for Nucleophilic Aromatic Substitution (SNAr) or Suzuki-Miyaura coupling . This allows researchers to attach solubilizing tails (e.g., morpholine, piperazine) or hydrophobic aryl binding motifs, which are ubiquitous in inhibitors of EGFR, ALK, and BCR-ABL.

-

Mechanism: The electron-withdrawing nature of the C3-ester and the pyridine nitrogen activates the C6-chloride, making it susceptible to nucleophilic attack even under mild conditions.

-

Workflow:

-

Step 1: Displacement of C6-Cl with a primary amine or aryl boronic acid.

-

Step 2: Hydrolysis of the C3-ester to the carboxylic acid.

-

Step 3: Amide coupling to create the "hinge-binding" motif typical of kinase inhibitors.

-

Application B: Proton Pump Inhibitor (PPI) Analogs

The structural motif of 4-methoxy-5-methylpyridine is reminiscent of the "prazole" class of drugs (e.g., Omeprazole, Lansoprazole).

-

Relevance: The C3-ester can be reduced to a hydroxymethyl group (-CH2OH). This alcohol can then be converted into a leaving group (chloride/mesylate) and coupled with benzimidazoles to form H+/K+-ATPase inhibitors.

-

Innovation: The presence of the extra substituent (the original C6-Cl) allows for the development of "hybrid" PPIs with additional binding interactions or altered pH activation profiles.

Application C: Agrochemicals (Nicotinic Herbicides)

Pyridine-3-carboxylates are the backbone of nicotinoid herbicides (e.g., Diflufenican analogs). The C6-Cl and C4-OMe pattern is often associated with inhibition of phytoene desaturase (PDS), causing bleaching in target weeds. This intermediate serves as a high-value starting material for herbicide discovery libraries.

Experimental Protocol: C6-Arylation via Suzuki-Miyaura Coupling

Objective: To replace the C6-chloro group with a phenyl ring, validating the scaffold's utility for library synthesis.

Reagents

-

Substrate: Methyl 6-chloro-4-methoxy-5-methylnicotinate (1.0 eq)

-

Coupling Partner: Phenylboronic acid (1.2 eq)

-

Catalyst: Pd(dppf)Cl2·CH2Cl2 (0.05 eq)

-

Base: Potassium Carbonate (K2CO3) (2.0 eq)

-

Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Methodology

-

Preparation: In a flame-dried reaction vial equipped with a magnetic stir bar, combine the pyridine substrate (1.0 mmol), phenylboronic acid (1.2 mmol), and K2CO3 (2.0 mmol).

-

Solvation: Add degassed 1,4-dioxane (4 mL) and water (1 mL). Sparge with nitrogen for 5 minutes to remove dissolved oxygen.

-

Catalysis: Add the Pd(dppf)Cl2 catalyst (0.05 mmol) quickly under a stream of nitrogen. Seal the vial.

-

Reaction: Heat the mixture to 90°C for 4–6 hours.

-

Validation point: Monitor by TLC (Hexane/EtOAc 7:3). The starting material (Rf ~0.6) should disappear, and a new fluorescent spot (Rf ~0.5) should appear.

-

-

Workup: Cool to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

-

Purification: Dry the organic layer over Na2SO4, concentrate in vacuo, and purify via flash column chromatography (Gradient: 0-30% EtOAc in Hexanes).

Expected Outcome: Methyl 4-methoxy-5-methyl-6-phenylnicotinate (Yield: 75–85%).

Visualizations

Figure 1: Reactivity Triad & Functionalization Logic

This diagram illustrates the orthogonal reactivity of the scaffold, guiding synthetic planning.

Caption: Orthogonal reactivity map of the scaffold. The C3, C5, and C6 positions offer distinct handles for parallel optimization of potency and pharmacokinetics.

Figure 2: Library Synthesis Workflow

A standard workflow for converting this intermediate into a kinase inhibitor candidate.

Caption: Step-wise synthetic pathway from the nicotinate scaffold to a final amide-linked drug candidate.

References

-

National Center for Biotechnology Information (NCBI). (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. PMC10455850. Retrieved from [Link]

-

Journal of Medicinal Chemistry. (2014). Design, Synthesis, and Biological Evaluation of Novel Pyridine-Bridged Analogues of Combretastatin-A4. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Synthesis of Methyl 6-chloro-4-methoxy-5-methylnicotinate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 6-chloro-4-methoxy-5-methylnicotinate is a key intermediate in the synthesis of various pharmaceutical compounds. Its structure, a substituted pyridine derivative, makes it a versatile building block in medicinal chemistry. This guide provides a detailed exploration of the starting materials and synthetic routes for the preparation of this important compound, offering insights into the chemical principles and practical considerations for its synthesis.

Core Synthetic Strategies and Starting Materials

The synthesis of Methyl 6-chloro-4-methoxy-5-methylnicotinate can be approached through several strategic pathways. The choice of a particular route often depends on the availability and cost of starting materials, desired scale of production, and safety considerations. The primary retrosynthetic disconnections point towards key precursors such as substituted nicotinic acids or pyridones.

Two principal synthetic routes are commonly employed:

-

Route A: From a Pre-functionalized Nicotinic Acid Derivative. This approach involves the strategic modification of a nicotinic acid or its ester that already contains some of the desired substituents.

-

Route B: Ring Construction. This strategy involves building the pyridine ring from acyclic precursors, incorporating the required substituents during the cyclization process. This is often a more complex but potentially more flexible approach.

This guide will focus on the more common and practical approach, Route A , detailing the synthesis from readily available starting materials.

Route A: Synthesis from Substituted Nicotinic Acid Derivatives

The most direct and widely utilized approach to Methyl 6-chloro-4-methoxy-5-methylnicotinate begins with a suitably substituted nicotinic acid precursor. A logical and frequently employed starting material is 5-methylnicotinic acid .

Synthetic Pathway from 5-Methylnicotinic Acid

This multi-step synthesis involves the sequential introduction of the chloro, hydroxyl (precursor to the methoxy group), and methyl ester functionalities onto the pyridine ring of 5-methylnicotinic acid.

Overall Synthetic Scheme:

Figure 1. A generalized synthetic pathway starting from 5-methylnicotinic acid.

Step 1: Oxidation of 5-Methylnicotinic Acid to 6-Hydroxy-5-methylnicotinic Acid

The initial step involves the introduction of a hydroxyl group at the 6-position of the pyridine ring. This is typically achieved through an oxidation reaction.

-

Starting Material: 3,5-Lutidine (3,5-Dimethylpyridine) . While 5-methylnicotinic acid can be used directly, it is often synthesized from the more readily available and economical 3,5-lutidine.[1]

-

Reagents: A common method for this oxidation is the use of a strong oxidizing agent like potassium permanganate (KMnO4) in an aqueous solution.[1] The reaction is typically carried out under mild conditions.[1] Another approach involves using hydrogen peroxide in concentrated sulfuric acid.[2]

-

Causality: The methyl group at the 3-position is oxidized to a carboxylic acid, while the methyl group at the 5-position remains. The reaction conditions can be controlled to favor the formation of 5-methylnicotinic acid over the dicarboxylic acid.[1] Subsequent steps then introduce the hydroxyl group. Alternatively, starting with a different precursor like 6-hydroxynicotinic acid is also a viable option.[3]

Experimental Protocol: Synthesis of 5-Methylnicotinic Acid from 3,5-Lutidine [1]

-

To a reactor, add water and then 3,5-lutidine.

-

Stir the mixture and maintain the temperature between 25-35 °C.

-

Over a period of 4-5 hours, add potassium permanganate.

-

Maintain the reaction at 30 °C for 15-18 hours.

-

Filter the by-product manganese dioxide.

-

Adjust the pH of the filtrate to 0.3-0.6 with concentrated hydrochloric acid to precipitate the by-product 3,5-pyridinedicarboxylic acid.

-

Centrifuge to remove the by-product.

-

Adjust the filtrate pH to 2.5-3.2 with concentrated hydrochloric acid to precipitate the crude 5-methylnicotinic acid.

-

Collect the crude product by centrifugation.

Step 2: Esterification to Methyl 6-Hydroxy-5-methylnicotinate

The carboxylic acid group is then converted to a methyl ester. This is a standard esterification reaction.

-

Starting Material: 6-Hydroxy-5-nitronicotinic acid can be a precursor, which is then esterified.[4]

-

Reagents: The esterification is typically carried out using methanol (CH3OH) in the presence of an acid catalyst, such as sulfuric acid (H2SO4) or thionyl chloride (SOCl2).[5]

-

Causality: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

Experimental Protocol: Fischer Esterification [6][7]

-

Suspend 6-hydroxynicotinic acid in methanol.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate solution).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

-

Purify the product by recrystallization or column chromatography.

Step 3: Chlorination of the Pyridone Ring

The hydroxyl group at the 6-position, which exists in tautomeric equilibrium with the pyridone form, is converted to a chloro group.

-

Reagents: Common chlorinating agents for this transformation include phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).[8][9] These reagents are effective for converting hydroxyl groups on heterocyclic rings to chlorine atoms.[10][11]

-

Causality: The lone pair of electrons on the oxygen atom of the pyridone attacks the electrophilic phosphorus or sulfur atom of the chlorinating agent. This is followed by a series of steps involving the elimination of a phosphate or sulfite leaving group and the introduction of a chloride ion.

Experimental Protocol: Chlorination using Phosphorus Oxychloride [12]

-

In a reaction vessel, suspend the 6-hydroxynicotinic acid derivative in an inert solvent such as toluene or chloroform.

-

Slowly add phosphorus oxychloride to the suspension at room temperature.

-

Heat the reaction mixture to reflux and maintain for several hours until the starting material is consumed.

-

Cool the mixture and carefully quench the excess phosphorus oxychloride by pouring it onto crushed ice.

-

Neutralize the acidic solution with a base (e.g., sodium carbonate).

-

Extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the chlorinated product.

Step 4: Introduction of the 4-Methoxy Group

The final step involves the introduction of the methoxy group at the 4-position. This can be achieved through a hydroxylation followed by O-methylation.

-

Hydroxylation: This can be a challenging transformation. One potential route involves a nucleophilic aromatic substitution on a precursor with a suitable leaving group at the 4-position, such as a chloro or nitro group. For instance, starting from a 4,6-dichloronicotinate derivative, selective substitution with a methoxide source could be explored.[13]

-

O-Methylation: Once the 4-hydroxy group is in place, it can be methylated.

-

Reagents: Common methylating agents include methyl iodide (CH3I) or dimethyl sulfate ((CH3)2SO4) in the presence of a base like potassium carbonate (K2CO3) or sodium hydride (NaH).[14]

-

Causality: The base deprotonates the hydroxyl group to form a more nucleophilic alkoxide, which then attacks the methylating agent in an SN2 reaction.

-

Experimental Protocol: O-Methylation [15]

-

Dissolve the 4-hydroxy-nicotinate derivative in a suitable solvent like acetone or DMF.

-

Add a base, such as potassium carbonate.

-

Add the methylating agent (e.g., methyl iodide) and stir the reaction mixture at room temperature or with gentle heating.

-

Monitor the reaction by TLC.

-

Once complete, filter off the inorganic salts and concentrate the filtrate.

-

Purify the residue by column chromatography to obtain the final product.

Data Summary

| Step | Starting Material | Key Reagents | Product |

| 1 | 3,5-Lutidine | KMnO4 or H2O2/H2SO4 | 5-Methylnicotinic acid |

| 2 | 6-Hydroxy-5-methylnicotinic acid | Methanol, H2SO4 (cat.) | Methyl 6-hydroxy-5-methylnicotinate |

| 3 | Methyl 6-hydroxy-5-methylnicotinate | POCl3 or SOCl2 | Methyl 6-chloro-5-methylnicotinate |

| 4 | Methyl 6-chloro-4-hydroxy-5-methylnicotinate | CH3I, K2CO3 | Methyl 6-chloro-4-methoxy-5-methylnicotinate |

Alternative Starting Materials and Strategies

While the pathway from 5-methylnicotinic acid is common, other starting materials can be considered. For example, one could start from a pre-chlorinated pyridine derivative and introduce the other functionalities. The choice of starting material is often a balance between cost, availability, and the number of synthetic steps required.

For instance, ethyl 4,6-dichloronicotinate could serve as a versatile starting point.[13] Selective nucleophilic aromatic substitution at the 4-position with methoxide, followed by introduction of the 5-methyl group (a more complex transformation), and finally ester hydrolysis and re-esterification to the methyl ester would be a possible, though potentially less efficient, route.

Conclusion

The synthesis of Methyl 6-chloro-4-methoxy-5-methylnicotinate is a multi-step process that requires careful selection of starting materials and reaction conditions. The most practical and well-established route commences with the readily available 3,5-lutidine, which is converted to 5-methylnicotinic acid. Subsequent functional group manipulations, including esterification, chlorination, and O-methylation, lead to the desired product. A thorough understanding of the underlying reaction mechanisms and adherence to optimized experimental protocols are crucial for achieving high yields and purity of this valuable pharmaceutical intermediate.

References

- González, M. A., et al. (2009). Acta Crystallographica Section E: Structure Reports Online, E65(10), o2563.

- Rekha, L. N., et al. (2009). Journal of the Indian Chemical Society, 86(10), 1084-1088.

- Bradlow, S. L., & Vanderwerf, C. A. (1948). Organic Syntheses, 28, 64.

- BenchChem. (2026, January 24).

- Ma, D., et al. (2008). Organic Letters, 10(16), 3583–3586.

- BenchChem. (2025).

- Meffert, A., & Parg, A. (1990). Process for the preparation of chloropyridine sulphonic acid chlorides. U.S.

- Lee, E. S., et al. (2016). Bioorganic & Medicinal Chemistry Letters, 26(7), 1729-1732.

- Bar, G., & Gandon, V. (2021). Chemical Science, 12(44), 14763–14770.

- Li, J., & Wang, Y. (2022). Synthetic method of 6-methyl nicotine.

- UCHEM. (2025, September 10). High-Quality Methyl 5-methylnicotinate (CAS: 29681-45-6) for Organic Synthesis and Skincare. UCHEM.

- Sarpong, R., & Toste, F. D. (2010). Organic Letters, 12(11), 2626–2629.

- Singh, R. P., & Kumar, V. (2017). Methods for Hydroxamic Acid Synthesis. Current Organic Chemistry, 21(1), 23-41.

- Wei, D., et al. (2016). Chemosphere, 155, 338-345.

- Maslivets, A. N., et al. (2018). Russian Journal of General Chemistry, 88, 1726–1732.

- Zhang, Y., et al. (2013). Chlorination synthesis method of pyridine derivatives.

- Li, J., et al. (2012). Preparing method of 5-methylnicotinicacid.

- BenchChem. (2025). An In-depth Technical Guide to Ethyl 6-chloro-4-(methylamino)

- Olin Mathieson Chemical Corporation. (1969). Methylation of pyridines. U.S.

- Ciba-Geigy AG. (1989). 5,6-di:chloro-nicotinic acid prodn.

- Zhejiang Huahai Pharmaceutical Co., Ltd. (2017). Preparation method of high-purity 5-methyl-nicotinic acid.

- Hooker Chemical Corporation. (1967). Method for side-chain chlorination of xylene. U.S.

Sources

- 1. CN106699650A - Preparation method of high-purity 5-methyl-nicotinic acid - Google Patents [patents.google.com]

- 2. CN102584695A - Preparing method of 5-methylnicotinicacid - Google Patents [patents.google.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Methyl-6-chloro-5-nitronicotinate synthesis - chemicalbook [chemicalbook.com]

- 5. METHYL 5-METHYLNICOTINATE synthesis - chemicalbook [chemicalbook.com]

- 6. nbinno.com [nbinno.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. US6310214B1 - Process for the preparation of chloropyridine sulphonic acid chlorides - Google Patents [patents.google.com]

- 9. CN102942518B - Chlorination synthesis method of pyridine derivatives - Google Patents [patents.google.com]

- 10. Effect of chlorine substituent on cytotoxic activities: Design and synthesis of systematically modified 2,4-diphenyl-5H-indeno[1,2-b]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Transformation pathways and acute toxicity variation of 4-hydroxyl benzophenone in chlorination disinfection process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. CH664754A5 - 5,6-di:chloro-nicotinic acid prodn. - by reacting 6-hydroxy-nicotinic acid with acid chloride, reacting prod. with chlorine, then with acid chloride and hydrolysing prod - Google Patents [patents.google.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

Structural Analysis and Synthetic Utility of Polysubstituted Nicotinates

Abstract

The precise functionalization of the pyridine ring remains a cornerstone of modern drug discovery, particularly in the development of kinase inhibitors and allosteric modulators.[] This guide provides an in-depth structural and synthetic analysis of Methyl 6-chloro-4-methoxy-5-methylnicotinate , a densely substituted scaffold offering unique vectors for structure-activity relationship (SAR) exploration.[] We define its systematic IUPAC identity, propose a self-validating synthetic route based on electronic differentiation, and analyze its utility as a "privileged scaffold" in medicinal chemistry.[]

Part 1: Nomenclature and Structural Identity[2]

Systematic IUPAC Derivation

While "nicotinate" is an accepted semi-systematic parent name, rigorous chemical indexing requires the fully systematic pyridine-carboxylate nomenclature to avoid ambiguity in patent literature.[]

-

Parent Structure: Pyridine ring containing a carboxylate ester.[][2][3]

-

Principal Functional Group: The ester moiety determines the suffix and numbering priority.[] The carbon attached to the nitrogen is position 2 or 6; the carboxylate is fixed at position 3 relative to the nitrogen (N=1).[]

-

Numbering Logic:

-

Nitrogen atom = Position 1.[]

-

Carboxylate substituent = Position 3 (lowest possible locant for the principal group).[]

-

Substituents are numbered to minimize the locant set or, if sets are equal, by alphabetical priority.

-

Configuration:

-

Valid IUPAC Name: Methyl 6-chloro-4-methoxy-5-methylpyridine-3-carboxylate []

Structural Visualization (DOT)

The following diagram illustrates the priority rules and numbering scheme defining the molecule.[]

Figure 1: IUPAC numbering logic and substituent electronic character for the target nicotinate.

Part 2: Synthetic Strategy and Protocols

Retrosynthetic Analysis

The synthesis of polysubstituted pyridines is often plagued by regioselectivity issues. For this target, the 5-methyl group introduces steric hindrance that complicates direct electrophilic substitution.[] Therefore, a de novo ring construction or functionalization of a symmetrical precursor is preferred.[]

Strategic Disconnection:

The most robust route utilizes the Guareschi-Thorpe condensation or a modification of Hantzsch synthesis , followed by aromatization and functional group interconversion.[] However, for high-purity applications, starting from methyl 4,6-dihydroxynicotinate (or its tautomeric pyridone forms) allows for sequential chlorination and

Recommended Synthetic Route (The "Stepwise Displacement" Protocol)

This protocol relies on the differential reactivity of chlorines at positions 4 and 6.[] The C4 position in pyridines is generally more susceptible to nucleophilic attack than C6, but the presence of the C5-methyl group may invert or equalize this.[]

Step 1: Chlorination []

-

Precursor: Methyl 4,6-dihydroxy-5-methylnicotinate (Synthesized via condensation of dimethyl malonate and an appropriate imine/amide).[]

-

Reagent: Phosphoryl chloride (

) with catalytic quinoline.[] -

Mechanism: Conversion of tautomeric hydroxyls to chlorides.[]

Step 2: Regioselective Methoxylation

-

Reagent: Sodium Methoxide (

) in Methanol ( -

Differentiation: The C4-Cl is sterically crowded by the C3-ester and C5-methyl.[] However, electronic activation by the C3-ester often directs nucleophiles to C4.[] Note: If C6 substitution dominates due to sterics, the starting material design must be adjusted.

Experimental Workflow Diagram

Figure 2: Synthetic workflow focusing on the conversion of dihydroxy precursors to the target nicotinate.

Part 3: Physicochemical Properties & Drug Development Utility[1]

Data Summary

The following parameters are critical for assessing the "drug-likeness" of this scaffold as an intermediate.

| Property | Value (Predicted) | Relevance to Drug Design |

| Molecular Formula | Core scaffold | |

| Molecular Weight | 215.63 g/mol | Fragment-based design compliant (<300) |

| cLogP | ~2.1 | Good lipophilicity for membrane permeability |

| TPSA | ~50 Ų | High oral bioavailability potential |

| H-Bond Acceptors | 4 (N, O, O, O) | Interaction with kinase hinge regions |

| H-Bond Donors | 0 | Requires functionalization (e.g., amide formation) |

Reactivity Profile in MedChem

This molecule acts as a trifunctional electrophile :

-

C6-Chloro: Excellent handle for Suzuki-Miyaura coupling to introduce aryl groups, or Buchwald-Hartwig amination to introduce solubility-enhancing amines.[]

-

C3-Ester: Precursor for amides.[] In kinase inhibitors, this position often forms the "hinge-binding" motif when converted to an amide or urea.

-

C4-Methoxy: Can be demethylated (using

) to yield a pyridone, or displaced by amines in harsh conditions to create 4-amino-pyridines.[]

Part 4: Analytical Characterization (Self-Validation)[1]

To ensure the identity of the synthesized compound, the following spectral signatures must be validated.

Proton NMR ( NMR, 400 MHz, )

- 8.6 - 8.8 ppm (1H, s): The proton at C2 .[] This is the most deshielded proton due to the adjacent nitrogen and the electron-withdrawing ester group.

- 3.9 - 4.0 ppm (3H, s): Methoxy group at C4.[]

-

3.8 - 3.9 ppm (3H, s): Methyl ester (

- 2.2 - 2.4 ppm (3H, s): Methyl group at C5.[]

Mass Spectrometry

-

Isotope Pattern: A distinct M and M+2 peak with a 3:1 intensity ratio, confirming the presence of a single Chlorine atom.[]